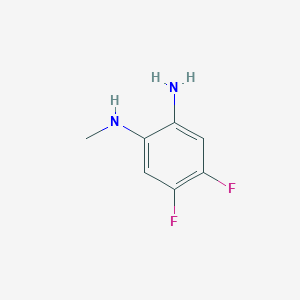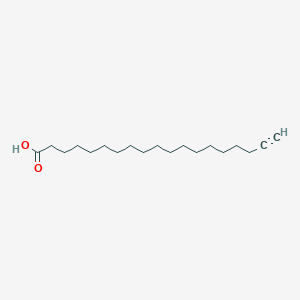
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is a complex organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by its unique stereochemistry and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. The Fmoc group is a popular protecting group in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its unique structure makes it a valuable tool for probing the active sites of enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its robust synthetic routes and versatility make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The Fmoc group can be selectively removed under mild conditions, allowing the azetidine moiety to interact with the active sites of enzymes, thereby inhibiting their activity. This interaction often involves the formation of covalent bonds with nucleophilic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidine-2-carboxylic acid
- (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylazetidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(2)18-11-23(20(18)21(24)25)22(26)27-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-20H,11-12H2,1-2H3,(H,24,25)/t18-,20-/m0/s1 |
InChI Key |
VFHWHASVNQSYAS-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)


![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)



![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)



